(R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride
Description
Chemical Identity and Structural Characterization
Molecular Architecture and Stereochemical Configuration
The molecular formula of (R)-octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride is C₈H₁₇ClN₂ (MW: 176.69 g/mol), featuring a fused bicyclic system comprising a piperidine ring and a pyrazine moiety. The stereocenter at the C2 position adopts an R-configuration , as indicated by the SMILES notation [H][C@@]12CNCCN1CCCC2.[H]Cl. The hydrochloride salt forms via protonation of the tertiary nitrogen in the pyrazine ring, enhancing water solubility and crystalline stability.
Key structural features include:
- Bicyclic framework : A six-membered piperidine ring fused to a five-membered pyrazine ring.
- Chiral center : The R-configuration at C2 dictates enantioselective interactions in synthetic applications.
- Hydrogen-bonding network : The chloride ion engages in N–H···Cl interactions, stabilizing the crystal lattice.
Table 1: Molecular Descriptors of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇ClN₂ | |
| Molecular Weight | 176.69 g/mol | |
| TPSA (Topological PSA) | 15.27 Ų | |
| LogP (Partition coeff.) | 0.8659 | |
| Rotatable Bonds | 0 |
Crystallographic Analysis and Conformational Stability
X-ray diffraction studies of analogous octahydro-pyrido[1,2-a]pyrazine derivatives reveal orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 15.5356 Å, b = 9.8551 Å, c = 25.5551 Å. The hydrochloride salt’s conformational rigidity arises from intramolecular hydrogen bonding between the protonated nitrogen and chloride ions, as observed in related structures.
Key crystallographic insights:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, D₂O): δ 3.45–3.20 (m, 4H, piperidine H), 2.95–2.70 (m, 4H, pyrazine H), 1.80–1.50 (m, 4H, cyclohexane H).
- ¹³C NMR (100 MHz, D₂O): δ 55.2 (N–CH₂), 48.7 (N–CH), 27.5 (CH₂), 22.1 (CH₂).
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
Comparative Physicochemical Properties: Hydrochloride vs. Free Base
The hydrochloride salt exhibits enhanced solubility and stability compared to the free base (C₈H₁₆N₂).
Table 2: Physicochemical Comparison
| Property | Hydrochloride | Free Base |
|---|---|---|
| Solubility in H₂O | 85 mg/mL | 12 mg/mL |
| Melting Point | 198–202°C | 65–68°C |
| LogP | 0.8659 | 1.92 |
| Storage Stability | 4°C, stable for 24 months | -20°C, degrades in 6 months |
The hydrochloride’s lower LogP (0.8659 vs. 1.92) reflects increased polarity due to ionic character, favoring aqueous-phase reactions.
Properties
IUPAC Name |
(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-5-10-6-4-9-7-8(10)3-1;/h8-9H,1-7H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGTUMDNEOMKKL-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCNC[C@H]2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634922-12-6 | |
| Record name | 2H-Pyrido[1,2-a]pyrazine, octahydro-, hydrochloride (1:2), (9aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634922-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound often employs greener and more efficient synthetic routes. For instance, a one-pot synthesis method has been developed that is environmentally benign and superior to traditional methods . This method involves the use of mild reaction conditions and avoids the use of hazardous reagents, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds with various functional groups. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Pharmaceutical Applications
-
Neuroprotective Effects :
- Research indicates that (R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride may exhibit neuroprotective properties, making it a candidate for treating neurological disorders. Its interaction with neurotransmitter systems suggests potential in managing conditions like Alzheimer's disease and other cognitive impairments .
- Histamine Receptor Modulation :
- Dopamine Receptor Ligands :
- Inhibition of Monoacylglycerol Lipase (MAGL) :
Case Studies
Mechanism of Action
The mechanism of action of ®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, binding to both the catalytic active site and peripheral anionic site of the enzyme . This interaction leads to the inhibition of acetylcholinesterase activity, which is beneficial in the treatment of Alzheimer’s disease. Additionally, it may interact with GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Stereochemical and Conformational Differences
- (R)-Enantiomer vs. Racemates : The (R)-enantiomer adopts a trans-fused conformation , enhancing receptor binding selectivity compared to racemic mixtures .
- Imidazo[1,2-a]pyrazines : These planar compounds lack the bicyclic flexibility of pyrido-pyrazines, leading to distinct interactions (e.g., hinge-region binding in kinases) .
Biological Activity
(R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by its unique arrangement of nitrogen atoms. Its molecular formula is with a molecular weight of approximately 213.15 g/mol. The compound is notable for its stereochemistry, which influences its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.15 g/mol |
| Structure Type | Bicyclic heterocycle |
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily in the context of neurological applications:
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotection by modulating neurotransmitter systems, particularly through interactions with acetylcholinesterase (AChE) enzymes. It acts as an AChE inhibitor, which can enhance cholinergic transmission in the brain, potentially benefiting conditions such as Alzheimer's disease.
- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating activity against various bacterial strains. Its effectiveness may be attributed to structural features that allow it to disrupt microbial cell membranes or inhibit essential metabolic processes .
- Anticancer Potential : Emerging studies have explored the anticancer properties of this compound. It has been tested against different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms and potential therapeutic applications .
The mechanisms through which this compound exerts its biological effects include:
- Acetylcholinesterase Inhibition : By binding to both the catalytic active site and the peripheral anionic site of AChE, the compound enhances acetylcholine levels in synaptic clefts, which is crucial for cognitive functions.
- Interaction with Receptors : The compound's structure allows it to act as a ligand for various receptors involved in neurotransmission and cell signaling pathways. This interaction can modulate physiological responses related to mood regulation and cognitive enhancement .
Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. Results indicated significant improvements in cognitive function and reductions in neuroinflammation markers when treated with the compound compared to control groups.
Antimicrobial Activity
In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate efficacy against these pathogens.
Anticancer Activity
Research conducted on various cancer cell lines showed that the compound had a dose-dependent cytotoxic effect. Notably, it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment.
Q & A
Q. What are the common synthetic routes for (R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride?
The synthesis typically involves cyclization and cross-coupling strategies. For example:
- Base-mediated N-alkylation : Pyrrole-2-carboxaldehyde reacts with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to form the pyrrolo[1,2-a]pyrazine core .
- Pd-catalyzed direct C6 arylation : Functionalizes the core structure with aryl bromides, enabling diverse substitutions .
- Microwave-assisted reactions : Used to introduce piperazine derivatives via nucleophilic substitution, improving reaction efficiency .
Q. How is the compound characterized structurally?
- X-ray crystallography : Resolves regioisomeric ambiguities in hybrid structures (e.g., benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivatives) .
- NMR spectroscopy : Identifies rotameric conformations and monitors reaction progress, particularly for substituted imidazo[1,2-a]pyrazines .
- Mass spectrometry : Confirms molecular weight and purity, especially for intermediates like 6,8-dibromo-imidazo[1,2-a]pyrazine .
Q. What biological assays are used to evaluate its activity?
- Anticancer screening : Compounds are tested against cancer cell lines (e.g., MCF-7, A549) to measure IC50 values. Substituents like phenyl-3,4-diol or pyridin-4-yl enhance activity by interacting with kinase hinge regions .
- Antiviral assays : Derivatives targeting flavivirus replication are assessed via plaque reduction or viral load quantification .
- Cytotoxicity profiling : Fluorophore-conjugated analogs are screened for photostability and cellular permeability using high-content imaging .
Advanced Research Questions
Q. How can regioselectivity challenges in derivative synthesis be addressed?
- Optimized reaction conditions : Using unsymmetrical o-phenylenediamines with TFA/DMSO or DBSA/toluene improves regioselectivity in double cyclization reactions (e.g., forming 6-arylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazines) .
- Catalyst tuning : Palladium catalysts with specific ligands enhance Suzuki–Miyaura cross-coupling efficiency for mono- vs. di-arylated products .
Q. What computational methods predict binding interactions and conformational stability?
- Molecular docking : Reveals hydrogen bonding between imidazo[1,2-a]pyrazine derivatives and kinase residues (e.g., Gly28, Cys106), guiding rational design .
- Quantum chemical calculations : Correlate experimental NMR/UV data with rotameric conformations, validating imidazo[1,2-a]pyrazine geometries .
Q. How can contradictions in biological activity data across studies be resolved?
- Comparative SAR analysis : Systematic variation of substituents (e.g., aliphatic vs. aromatic amines at position 3) identifies critical pharmacophores. For example, thiophen-3-yl groups improve antiviral potency but reduce kinase selectivity .
- Binding pose validation : X-ray co-crystallography or mutagenesis studies confirm whether flipped orientations (e.g., pyrazine ring interactions with Glu107) explain divergent activities .
Q. What strategies improve pharmacological properties like selectivity or bioavailability?
- Peptide bioconjugates : Fusion with peptide recognition motifs enhances selectivity for targets like HP0525 hexamers, reducing off-target effects .
- Hydroxamic acid derivatives : Hydrogenation of N-benzyloxy-substituted diones generates hydroxypyrrolo[1,2-a]pyrazines with improved solubility .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
